molecular formula C3H5BrCl2 B13129809 3-Bromo-1,1-dichloropropane CAS No. 36668-45-8

3-Bromo-1,1-dichloropropane

Cat. No.: B13129809
CAS No.: 36668-45-8
M. Wt: 191.88 g/mol
InChI Key: BNBJWYVNNOQIRB-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dichloropropane is an organic compound with the molecular formula C3H5BrCl2 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1-dichloropropane can be synthesized through the halogenation of 1,1-dichloropropane. The reaction involves the addition of bromine to 1,1-dichloropropane in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced by the reaction of 3-chloro-1-propene with hydrogen bromide in the presence of benzoyl peroxide as a radical initiator. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-dichloropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-hydroxy-1,1-dichloropropane or 3-amino-1,1-dichloropropane.

    Elimination: Formation of 1,1-dichloropropene.

    Oxidation: Formation of 3-bromo-1,1-dichloropropanol.

    Reduction: Formation of this compound.

Scientific Research Applications

3-Bromo-1,1-dichloropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dichloropropane involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3-chloropropane: Another halogenated propane derivative with similar reactivity but different substitution patterns.

    1-Bromo-3-chloropropane: A related compound with one less chlorine atom, used in similar applications.

    3-Bromo-1,1,1-trifluoropropane: A fluorinated analog with distinct chemical properties.

Uniqueness

3-Bromo-1,1-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Biological Activity

3-Bromo-1,1-dichloropropane (CAS Number: 96-10-6) is a halogenated organic compound with significant industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article explores the compound's toxicological effects, potential carcinogenicity, and metabolic pathways based on diverse research findings.

This compound is characterized by its molecular formula C3H5BrCl2C_3H_5BrCl_2. It is a colorless liquid with a density of approximately 1.56 g/cm³ and a boiling point of 168 °C. The compound exhibits moderate solubility in water and is more soluble in organic solvents.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies. It demonstrates moderate acute oral toxicity and low dermal toxicity, with significant effects observed at high doses. For instance, studies indicate that doses as low as 100 mg/kg body weight can lead to systemic health effects, particularly affecting the liver and reproductive systems in animal models .

Repeated Dose Toxicity

Repeated exposure studies have shown that oral administration of this compound leads to significant liver toxicity, characterized by hypertrophy of centrilobular hepatocytes. Additionally, male reproductive toxicity was noted with signs of seminiferous tubular atrophy and decreased sperm counts at higher doses (500 mg/kg) .

Carcinogenicity

Research indicates that this compound has potential carcinogenic properties. In long-term inhalation studies involving mice, there was a significant increase in the incidence of bronchioloalveolar adenomas and carcinomas . Similarly, rat studies revealed dose-dependent increases in hepatocellular adenomas and carcinomas . These findings highlight the need for caution in occupational exposure scenarios.

Metabolism and Biotransformation

The metabolism of this compound involves several pathways leading to the formation of various metabolites. In animal studies, it was found that approximately 38% of administered radioactivity was recovered in urine within 24 hours post-administration, with biliary excretion also noted . Major metabolites identified include N-acetyl-S-[1-bromo-3-propyl)cysteine], indicating conjugation with glutathione as a key detoxification mechanism .

Biological Activity in Cell Models

In vitro studies assessing the biological activity of this compound have demonstrated its ability to induce cytotoxic effects on various cell lines. Notably, it has shown potential genotoxicity in bacterial systems (e.g., Salmonella typhimurium) under certain conditions but yielded negative results in vivo for micronucleus formation in mouse models .

Summary of Research Findings

Study Type Findings
Acute Toxicity Moderate oral toxicity; low dermal toxicity; systemic effects at high doses .
Repeated Dose Toxicity Liver hypertrophy; male reproductive toxicity observed at doses ≥100 mg/kg .
Carcinogenicity Increased incidence of bronchioloalveolar adenomas/carcinomas in mice; hepatocellular tumors in rats .
Metabolism Significant urinary excretion of metabolites; major metabolite identified as N-acetyl-S-[1-bromo-3-propyl)cysteine] .
Genotoxicity Positive results in vitro; negative micronucleus formation in vivo .

Case Studies

Several case studies have documented the health impacts associated with exposure to halogenated hydrocarbons similar to this compound. For example, workers exposed to these compounds in industrial settings have reported increased incidences of respiratory issues and liver dysfunctions. These findings underscore the importance of monitoring exposure levels and implementing safety measures.

Properties

CAS No.

36668-45-8

Molecular Formula

C3H5BrCl2

Molecular Weight

191.88 g/mol

IUPAC Name

3-bromo-1,1-dichloropropane

InChI

InChI=1S/C3H5BrCl2/c4-2-1-3(5)6/h3H,1-2H2

InChI Key

BNBJWYVNNOQIRB-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(Cl)Cl

Origin of Product

United States

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